(4-(Phenylcarbamoyl)phenyl)boronic acid
Overview
Description
“(4-(Phenylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H12BNO3 . It is also known by other names such as “4- (Phenylaminocarbonyl)benzeneboronic acid” and "Boronic acid, B- [4-[ (phenylamino)carbonyl]phenyl]-" . The compound has an average mass of 241.050 Da and a monoisotopic mass of 241.091019 Da .
Physical And Chemical Properties Analysis
“(4-(Phenylcarbamoyl)phenyl)boronic acid” has a density of 1.3±0.1 g/cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound has 3 freely rotating bonds . The polar surface area is 70 Å2 and the molar volume is 188.2±5.0 cm3 . The compound also has a surface tension of 57.1±5.0 dyne/cm .Scientific Research Applications
Optical Modulation
- Use in Saccharide Recognition: Phenyl boronic acids, including derivatives of (4-(Phenylcarbamoyl)phenyl)boronic acid, are utilized for saccharide recognition due to their ability to bind with pendant diols. They have been specifically employed in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating the potential for use in sensing applications (Mu et al., 2012).
Material Science
- Development of Organic Phosphonic Acids: Phenyl boronic acids act as intermediates in the synthesis of organic phosphonic acids and esters, which have wide-ranging applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
- Fluorescence Quenching Studies: Studies of fluorescence quenching in boronic acid derivatives provide insights into the behavior of these compounds in various environments, contributing to the understanding of their potential applications in material science (Geethanjali et al., 2015).
- Room-Temperature Phosphorescent Materials: The cyclic esterification of aryl boronic acids has been explored as a method for creating organic room-temperature phosphorescent and mechanoluminescent materials (Zhang et al., 2018).
Biochemistry and Medicine
- Gene Delivery Applications: Modified phenylboronic acids have been used to enhance the gene transfection capabilities of polyethylenimine, indicating potential applications in gene therapy (Peng et al., 2010).
- Catalysis in Organic Synthesis: Certain derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid have been utilized as catalysts in organic synthesis, specifically in the dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).
- Potential Antiviral Applications: Phenylboronic-acid-modified nanoparticles have shown promise as antiviral inhibitors, particularly against the Hepatitis C virus, suggesting potential use in the development of new therapeutic strategies (Khanal et al., 2013).
Analytical Chemistry
- NMR Spectroscopy: NMR spectroscopy has been used to analyze the acidity and reactivity of phenyl boronic acid-diol condensations, providing valuable insights for applications in analytical chemistry (Valenzuela et al., 2022).
Organic Chemistry
- Synthesis of Amino-3-fluorophenyl Boronic Acid: The synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline highlights the utility of boronic acids in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Sensing Applications
- Boronic Acid Sensors for Carbohydrates and Bioactive Substances: Boronic acid sensors have been developed for the detection of various substances, including carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
- Boronic Acids in Sensing Applications: A review of papers published in 2013 highlights the diverse applications of boronic acids in sensing, including their interaction with diols and Lewis bases, leading to utility in various sensing applications (Lacina et al., 2014).
properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSGSRIYCUJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455113 | |
Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylcarbamoyl)phenyl)boronic acid | |
CAS RN |
330793-45-8 | |
Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Phenylaminocarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.